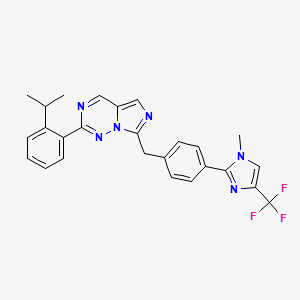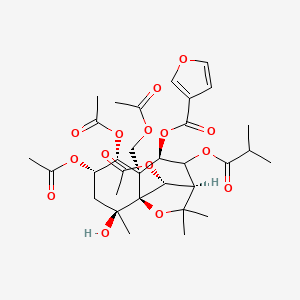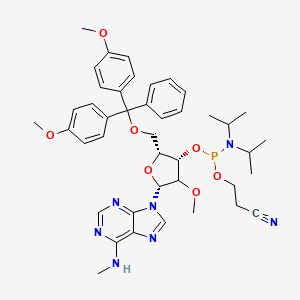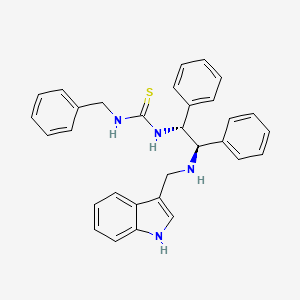![molecular formula C12H16N2O7 B12395613 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one is a complex organic compound that belongs to the class of ribonucleosides. Ribonucleosides are essential components of RNA, which play a crucial role in the encoding, transmission, and expression of genetic information in living organisms . This compound is characterized by its unique structure, which includes a ribofuranosyl group and a furano[2,3-d]-pyrimidin-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one typically involves the glycosylation of a suitable pyrimidine derivative with a ribofuranose donor. One common method is the silyl method, which uses 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the carbohydrate component . The reaction is catalyzed by tin(IV) chloride (SnCl4) and proceeds under mild conditions to yield the desired ribonucleoside.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated glycosylation may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrimidin-2-one moiety can be reduced to form a dihydropyrimidine derivative.
Substitution: The ribofuranosyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and thiols.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of azido and thiol-substituted derivatives.
Scientific Research Applications
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex ribonucleoside derivatives.
Biology: Plays a role in the study of RNA structure and function.
Medicine: Explored for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one involves its incorporation into RNA, where it can interfere with normal RNA function. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including those involved in RNA synthesis and processing .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole: A nucleoside analog that inhibits transcription elongation by RNA Polymerase II.
3-(β-D-Ribofuranosyl)-5-hydroxy-6-methyluracil: A ribonucleoside with similar structural features.
Uniqueness
3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one is unique due to its specific combination of a ribofuranosyl group and a furano[2,3-d]-pyrimidin-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C12H16N2O7 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-1,7a-dihydrofuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H16N2O7/c15-3-6-1-5-2-14(12(19)13-10(5)20-6)11-9(18)8(17)7(4-16)21-11/h1-2,7-11,15-18H,3-4H2,(H,13,19)/t7-,8?,9+,10?,11-/m1/s1 |
InChI Key |
HYQABDKXVCTRHX-NYBUSTLHSA-N |
Isomeric SMILES |
C1=C(OC2C1=CN(C(=O)N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)CO |
Canonical SMILES |
C1=C(OC2C1=CN(C(=O)N2)C3C(C(C(O3)CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)
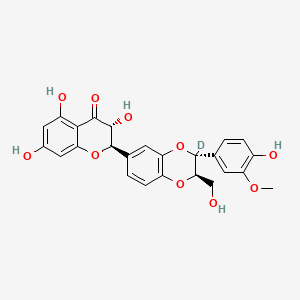
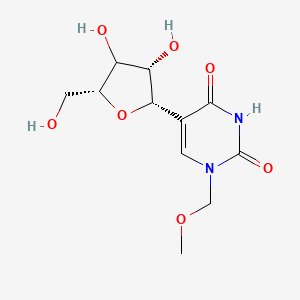

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
